The compound [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol is structurally similar to a compound used in a study by the Research Institute for Medicines (iMed.ULisboa), Faculty of Pharmacy, Universidade de Lisboa . The study involved the nucleophilic ring-opening reaction of 6-azabicyclo[3.1.0]hex-3-en-2-ol with 1-methyl-1H-tetrazole-5-thiol, which provided a novel thiol-incorporated aminocyclopentitol . The reaction was executed under mild (37 ℃) and sustainable (water as reaction medium) conditions .
[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol is a bicyclic compound characterized by its unique oxabicycloheptane structure. The compound features a methyl group at the 1-position and a hydroxymethyl group at the 5-position, contributing to its distinct stereochemistry and reactivity. Its molecular formula is , and it has a molecular weight of approximately 142.19 g/mol. The compound's structure allows it to participate in various
Common reagents for these reactions include:
The reaction conditions typically involve controlled temperatures and specific solvents tailored to the desired transformation.
The major products resulting from these reactions depend on the specific reaction type:
[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol exhibits potential biological activity due to its ability to interact with various molecular targets. Its unique structure allows it to fit into specific binding sites on enzymes or receptors, influencing biological pathways. Research indicates that compounds with similar structures may play roles in enzyme inhibition or modulation, making this compound a candidate for further biological studies.
The synthesis of [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol typically involves:
While specific industrial production methods are not extensively documented, they likely mirror laboratory synthesis techniques, emphasizing scalability and efficiency through optimized reaction conditions and purification processes.
[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol finds applications across various fields:
Research into the interaction studies of [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol highlights its potential in probing enzyme mechanisms and biological pathways. The compound's ability to act as a substrate or inhibitor may provide insights into enzyme catalysis and metabolic processes .
Several compounds share structural similarities with [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| [(1R,4S,5S)-1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-5-yl]methanol | Aminomethyl group | Potential for different biological interactions |
| 7-Oxabicyclo[2.2.1]heptane | Simpler structure without methyl group | Lacks functional complexity |
The uniqueness of [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol lies in its specific stereochemistry and the presence of both oxabicycloheptane ring and hydroxymethyl group. This distinct configuration imparts unique chemical reactivity and biological properties compared to similar compounds .